

Momelotinib indirect treatment comparison JAK inhibitors

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Compound Focus: Momelotinib

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Safety and Efficacy Data Summary

The tables below summarize key safety and efficacy outcomes for **momelotinib** compared to other JAK inhibitors, primarily based on an indirect treatment comparison (ITC) and individual clinical trials.

Table 1: Indirect Safety Comparison (**Momelotinib** vs. Fedratinib) over 24 Weeks [1] [2] [3]

Adverse Event (AE) Category	Population	Result (Risk Difference)	P-value
Any-Grade Anemia	JAKi-Naïve	-85.4%	< 0.001
	JAKi-Experienced	-40.7%	< 0.001
Grade 3/4 Anemia	JAKi-Naïve	-37.1%	< 0.001
	JAKi-Experienced	-33.6%	< 0.001
Any-Grade Thrombocytopenia	JAKi-Naïve	-42.8%	< 0.001
Any-Grade Diarrhea	JAKi-Naïve	-48.3%	< 0.001
	JAKi-Experienced	-32.7%	< 0.001

Adverse Event (AE) Category	Population	Result (Risk Difference)	P-value
Any-Grade Nausea	JAKi-Naïve	-49.3%	< 0.001
	JAKi-Experienced	-41.1%	< 0.001
AEs Leading to Dose Reduction	JAKi-Naïve	-30.4%	< 0.001
	JAKi-Experienced	-34.7%	< 0.001

Table 2: Efficacy Outcomes for **Momelotinib** from Phase 3 Trials [4] [5] [6]

Trial (Population)	Comparator	Transfusion Independence (TI) Rate at Week 24	Spleen Response Rate (SRR) at Week 24	Symptom Response Rate (TSS) at Week 24
SIMPLIFY-1 (JAKi-Naïve)	Ruxolitinib	67% (Momelotinib) vs. 49% (Ruxolitinib)	27% (Momelotinib) vs. 40% (Ruxolitinib)*	29% (Momelotinib) vs. 43% (Ruxolitinib)*
MOMENTUM (JAKi-Experienced)	Danazol	31% (Momelotinib) vs. 20% (Danazol)	25% (Momelotinib) vs. 9% (Danazol)	25% (Momelotinib) vs. 9% (Danazol)

*In SIMPLIFY-1, **momelotinib** was statistically non-inferior to ruxolitinib for SRR but not for TSS response [6].

Experimental Protocols and Methodologies

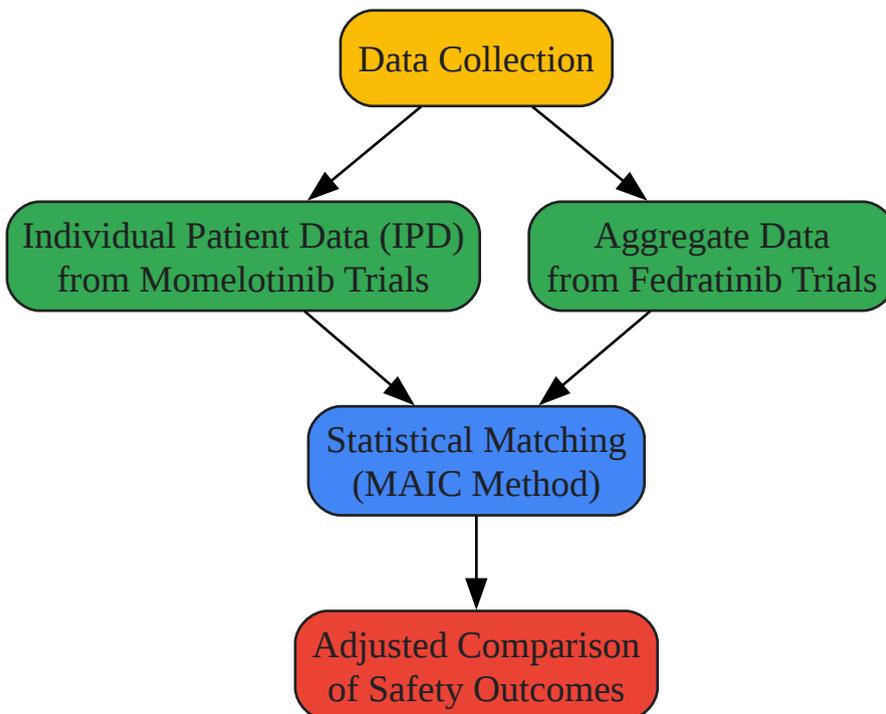
Indirect Treatment Comparison (ITC) Protocol

The primary ITC comparing **momelotinib** and fedratinib used a **Matching-Adjusted Indirect Comparison (MAIC)** methodology [1] [7] [3].

- **Objective:** To compare safety outcomes in the absence of head-to-head randomized controlled trials.

- **Data Sources:**
 - **Momelotinib:** Individual patient data (IPD) from the phase 3 trials SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM.
 - **Fedratinib:** Aggregate data from the phase 3 JAKARTA and phase 2 JAKARTA-2 trials, sourced from publications and regulatory documents.
- **Population:** Analyses were performed separately for **JAK inhibitor-naïve** and **JAK inhibitor-experienced** patients.
- **Treatment & Duration:** Outcomes for the approved doses (**momelotinib** 200 mg once daily; fedratinib 400 mg once daily) were evaluated over the first **24 weeks** of treatment.
- **Statistical Adjustment:** The MAIC method re-weights the IPD from the **momelotinib** trials to match the baseline characteristics of patients in the fedratinib trials. This balances cross-trial differences in prognostic factors, creating a more reliable pseudo-population for comparison [1] [7]. Outcomes were expressed as **Risk Differences (RDs)** and **Odds Ratios (ORs)**.

This methodology is visually summarized in the following workflow:



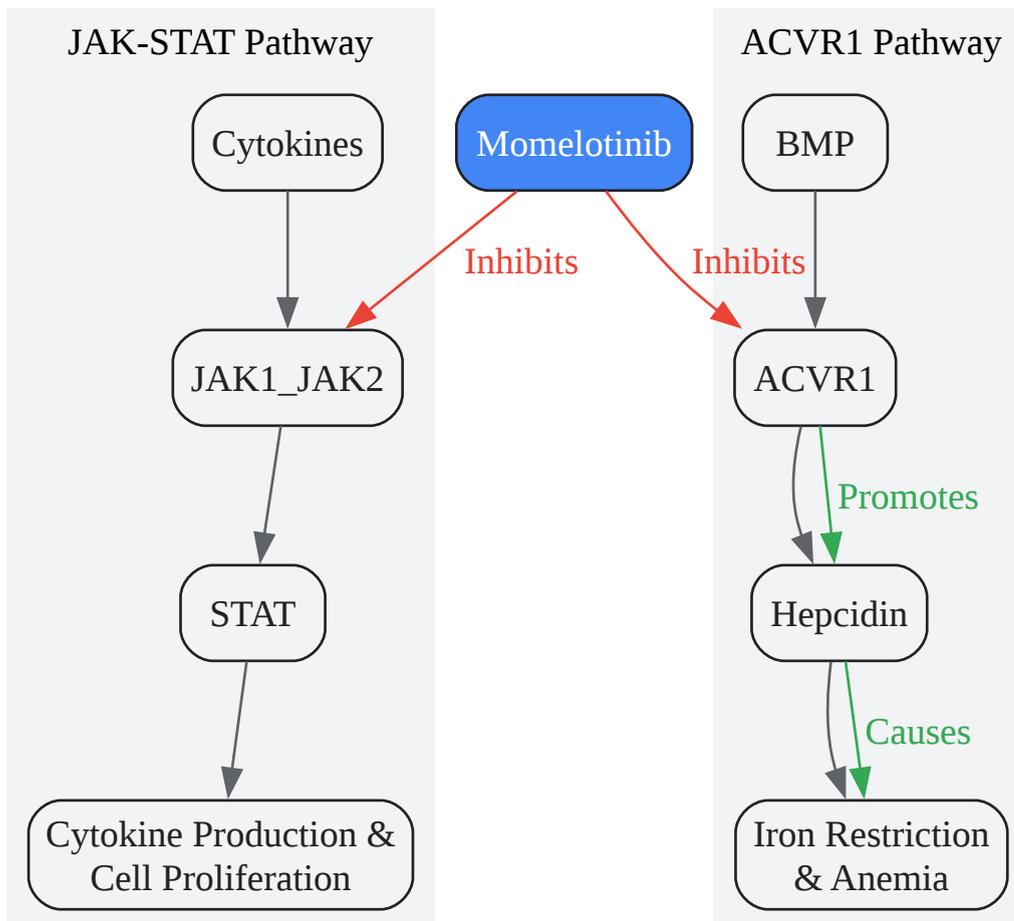
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Key Mechanism of Action Experiments

Momelotinib's unique benefit on anemia is attributed to its dual inhibition of JAK1/JAK2 and ACVR1. Key experimental findings that elucidate this are summarized below [8] [9]:

- **In Vitro Binding Assays:** Demonstrated potent binding of **momelotinib** to JAK1 (Kd = 28 nM), JAK2 (Kd = 0.13 nM), and ACVR1 (Kd = 8.6 nM). Its major metabolite, M21, also showed activity.
- **Cellular Assays:** Inhibited interleukin-6-stimulated phosphorylation of STAT3 (JAK1/2-mediated) and thrombopoietin-stimulated phosphorylation of STAT5 (JAK2-mediated). It also inhibited bone morphogenetic protein 6 (BMP6)-stimulated hepcidin RNA production (ACVR1-mediated), with a half-maximal effective concentration (EC50) of 652 nM.
- **Preclinical In Vivo Models:** In a JAK2 V617F mutant mouse model of myelofibrosis, **momelotinib** treatment reduced circulating inflammatory cytokines, normalized blood counts, and reduced bone marrow fibrosis and spleen size (extramedullary hematopoiesis). In a rat model of anemia of chronic disease, ACVR1 inhibition by **momelotinib** lowered hepcidin production, increasing iron availability for erythropoiesis.

The following diagram illustrates the signaling pathways involved in **momelotinib**'s mechanism of action:



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Interpretation and Clinical Context

- **Anemia Benefit as a Differentiator:** The consistent anemia benefit of **momelotinib**, driven by ACVR1 inhibition and hepcidin reduction, is its key differentiator. This makes it particularly suitable for MF patients who present with or develop anemia, a negative prognostic factor [8] [5] [9].
- **Comparative Safety Profile:** The ITC data strongly suggests that **momelotinib** has a more favorable hematological and gastrointestinal safety profile compared to fedratinib. Clinical experts note that while **momelotinib** is beneficial for anemia, it can be associated with its own unique adverse effects, such as peripheral neuropathy (often low-grade), dizziness, and gastrointestinal toxicity [5] [10].
- **Position in Treatment Landscape:** Clinical expert input suggests **momelotinib** is a preferred first-line option for JAK inhibitor-naïve patients with anemia accompanied by splenomegaly or constitutional symptoms. For patients without anemia, ruxolitinib may remain the preferred choice for controlling splenomegaly [4] [5].

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